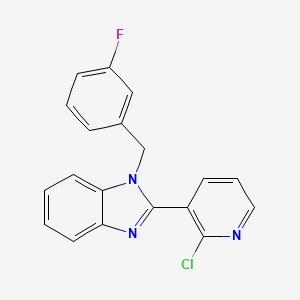
2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole” is a chemical compound with the molecular formula C19H13ClFN3 . It is a complex organic compound that contains several functional groups, including a benzimidazole ring, a pyridine ring, and a benzyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzimidazole ring, which is a fused benzene and imidazole ring, attached to a pyridine ring via a carbon-chlorine bond and a benzyl group via a nitrogen atom . The presence of these aromatic rings and heteroatoms (nitrogen and chlorine) can significantly influence the compound’s physical and chemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C19H13ClFN3), average mass (337.778 Da), and monoisotopic mass (337.078217 Da) . Other properties such as melting point, boiling point, and density were not found in the available resources .
Aplicaciones Científicas De Investigación
GPR39 Agonists Modulated by Zinc
The compound 2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole, alongside other kinase inhibitors, has been identified as a novel GPR39 agonist. GPR39 is a receptor whose activation is involved in various physiological processes. The interaction with zinc demonstrates an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This finding broadens the potential off-target effects of kinase inhibitors to include G protein-coupled receptors (Sato, Huang, Kroeze, & Roth, 2016).
Antimicrobial and Antioxidant Activities
Benzimidazole derivatives, including the structure , have been synthesized and found to exhibit significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These derivatives, possessing various functional groups, demonstrated potent ABTS scavenging activities and notable DPPH scavenging activity. Furthermore, certain derivatives displayed effective antimicrobial action against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).
Synthesis and Structural Analysis
The compound has been involved in studies focusing on the synthesis and structural analysis of benzimidazole derivatives. These studies have provided insights into the crystal structure, reactivity, and potential applications of such compounds in various fields, including pharmaceuticals and materials science (Sparke, Fisher, Mewis, & Archibald, 2010).
Antiviral and Antifungal Activities
Studies have also highlighted the role of benzimidazole derivatives in inhibiting the replication of viruses and fungi. For instance, certain benzimidazole compounds have been identified as effective inhibitors of enterovirus replication. The mechanism involves targeting specific regions in the viral protein, suggesting a potential avenue for antiviral drug development (De Palma, Heggermont, Lanke, Coutard, Bergmann, Monforte, Canard, De Clercq, Chimirri, Pürstinger, Rohayem, van Kuppeveld, & Neyts, 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-chloropyridin-3-yl)-1-[(3-fluorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3/c20-18-15(7-4-10-22-18)19-23-16-8-1-2-9-17(16)24(19)12-13-5-3-6-14(21)11-13/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQJMSFZGQBSQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)F)C4=C(N=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
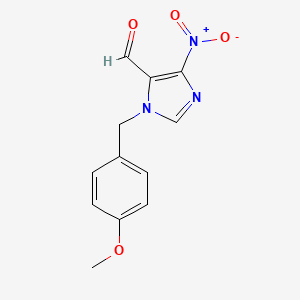

![2-[3-Chloro-4-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2408253.png)
![4-[(6-Chloro-2-oxochromene-3-carbonyl)amino]benzoic acid](/img/structure/B2408255.png)
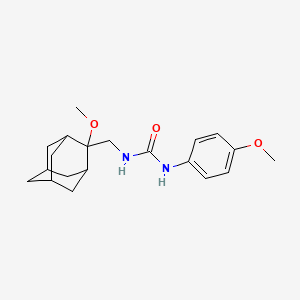
![2,5-dichloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2408259.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2408261.png)
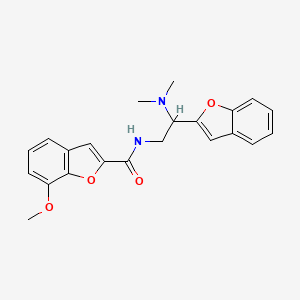
![1-{4-[(3-Methylbenzyl)oxy]phenyl}methanamine](/img/structure/B2408264.png)

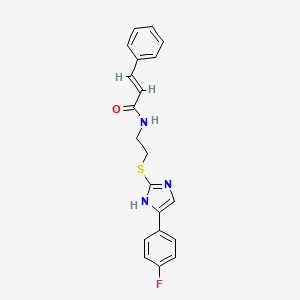
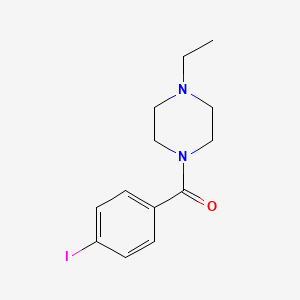
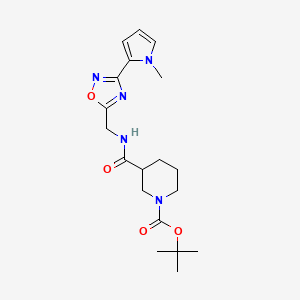
![4-chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2408271.png)
